molecular formula C12H8N2S B11732974 2-[(Phenylmethylidene)amino]thiophene-3-carbonitrile

2-[(Phenylmethylidene)amino]thiophene-3-carbonitrile

Cat. No.: B11732974
M. Wt: 212.27 g/mol
InChI Key: JEYBJXWNEMEKFD-UHFFFAOYSA-N
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Description

2-[(Phenylmethylidene)amino]thiophene-3-carbonitrile is an organic compound with the molecular formula C12H8N2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Phenylmethylidene)amino]thiophene-3-carbonitrile typically involves the condensation reaction between thiophene-3-carbonitrile and benzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-[(Phenylmethylidene)amino]thiophene-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Phenylmethylidene)amino]thiophene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Phenylmethylidene)amino]thiophene-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various chemical interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Phenylmethylidene)amino]thiophene-3-carbonitrile is unique due to the presence of both the phenylmethylidene and nitrile groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H8N2S

Molecular Weight

212.27 g/mol

IUPAC Name

2-(benzylideneamino)thiophene-3-carbonitrile

InChI

InChI=1S/C12H8N2S/c13-8-11-6-7-15-12(11)14-9-10-4-2-1-3-5-10/h1-7,9H

InChI Key

JEYBJXWNEMEKFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=C(C=CS2)C#N

Origin of Product

United States

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